molecular formula C15H14N4O2 B8620470 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidin-2-amine

6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidin-2-amine

Cat. No.: B8620470
M. Wt: 282.30 g/mol
InChI Key: FKBXJDJCTKFVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidin-2-amine is a useful research compound. Its molecular formula is C15H14N4O2 and its molecular weight is 282.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C15H14N4O2/c1-20-12-4-9(5-13(6-12)21-2)10-3-11-8-18-15(16)19-14(11)17-7-10/h3-8H,1-2H3,(H2,16,17,18,19)

InChI Key

FKBXJDJCTKFVDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CN=C3C(=C2)C=NC(=N3)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-bromopyrido[2,3-d]pyrimidin-2-amine (1.0 g, 4.46 mmol), 3,5-dimethoxyphenylboronic acid (1.2 g, 6.70 mmol), PdCl2(dppf) (364 mg, 0.446 mmol) and potassium carbonate (1.8 g, 13.39 mmol) in 1,4-dioxane/water (4 mL/1 mL) was degassed with nitrogen for 5 min and stirred at 110° C. for 30 min under microwave. The reaction mixture was cooled to RT, and concentrated to afford a crude product, which was purified by silica gel column chromatography (ethyl acetate:petroleum ether=4:1) to afford 6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-2-amine as a yellow solid (400 mg, 31%). MS (ES+) C15H14N4O2 requires: 282. found: 283 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
364 mg
Type
catalyst
Reaction Step One

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